![molecular formula C23H26ClFN2O2 B5159865 1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5159865.png)
1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound with potential therapeutic applications. It is a piperidine-based compound that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action for 1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it is believed to act on certain receptors in the body, including the dopamine and serotonin receptors. This compound may also have an effect on the immune system, which could contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, including breast cancer and lung cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of conditions such as arthritis and chronic pain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of certain cancer cells. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to design effective experiments. Additionally, this compound may have off-target effects, which could complicate data interpretation.
Future Directions
There are a number of future directions for research on 1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One potential direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other therapies. Additionally, more research is needed to understand its mechanism of action, which could help to design more effective experiments. Finally, this compound could be studied further for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis method for 1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves the reaction of 4-chloro-3-fluorobenzylamine with 4-(1-pyrrolidinylcarbonyl)phenol in the presence of a base. The resulting product is then reacted with piperidine to form the final compound. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been studied for its potential therapeutic applications. It has been shown to have activity against certain types of cancer cells, as well as potential as an anti-inflammatory and analgesic agent. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders.
properties
IUPAC Name |
[4-[1-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN2O2/c24-21-8-3-17(15-22(21)25)16-26-13-9-20(10-14-26)29-19-6-4-18(5-7-19)23(28)27-11-1-2-12-27/h3-8,15,20H,1-2,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMIYQOMFRQSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

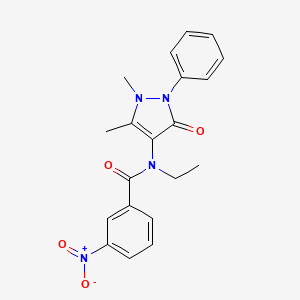
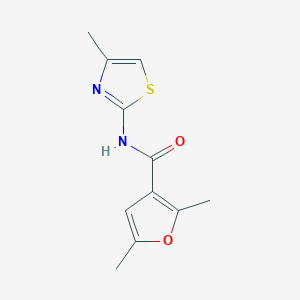
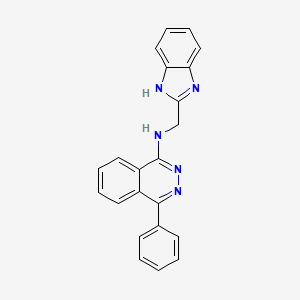
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)
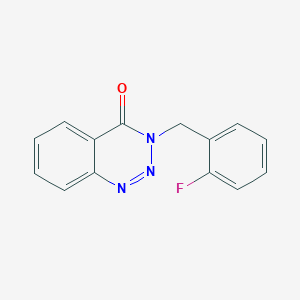
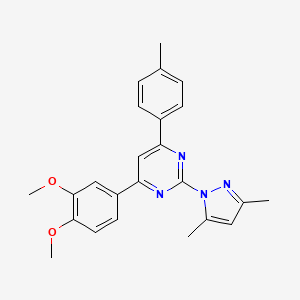
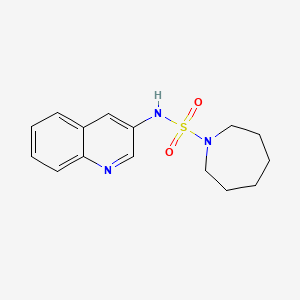
![methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)

![2-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5159886.png)
![N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5159890.png)